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Core Summary
FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a

deubiquitinating enzyme (DUB) implicated in various human diseases, most notably cancer.[1]

[2][3][4][5] By targeting the catalytic center of USP7, FT827 effectively blocks its enzymatic

activity, leading to the destabilization of key USP7 substrates.[1][2][6] This inhibition triggers a

cascade of downstream cellular events, including the stabilization and reactivation of the tumor

suppressor protein p53, ultimately culminating in tumor growth inhibition.[1][7] This technical

guide provides a comprehensive overview of the cellular target of FT827, its mechanism of

action, relevant quantitative data, experimental methodologies, and the associated signaling

pathway.

Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of

FT827 with its cellular target, USP7.
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Parameter Value
Target
Domain

Species Notes Reference

Binding

Affinity (Kd)
7.8 µM

Catalytic

Domain

(residues

208-560)

Human

Apparent

dissociation

constant.

[1][2][4]

Inhibition

Constant (Ki)
4.2 µM

Catalytic

Domain
Human

Covalent

inhibitor

kinetics.

[2][4]

Enzyme

Inactivation

Rate

(kinact/Ki)

66 ± 25

M⁻¹s⁻¹

Full-length

USP7
Human

Describes the

efficiency of

covalent

modification.

[1]

IC50

(Enzymatic

Assay)

52 nM

Catalytic

Domain

(USP7_CD)

Human

Half-maximal

inhibitory

concentration

in a

biochemical

assay.

[1][4]

IC50 (Cellular

Assay)
~0.1 - 2 µM

Endogenous

USP7

Human

(MCF7 cells)

Half-maximal

inhibitory

concentration

in a cellular

context,

demonstratin

g target

engagement.

[1][4]

Mechanism of Action and Signaling Pathway
FT827 functions as a ubiquitin-competitive inhibitor, binding to a dynamic pocket near the

catalytic center of the apo-form of USP7.[1][7] Its vinylsulfonamide moiety forms a covalent

bond with the catalytic cysteine residue (Cys223) of USP7, leading to irreversible inhibition of

its deubiquitinating activity.[1][6][8]
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The primary downstream consequence of USP7 inhibition by FT827 is the disruption of the

MDM2-p53 axis.[1][7] Under normal physiological conditions, USP7 deubiquitinates and

stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for

proteasomal degradation.[1][8] By inhibiting USP7, FT827 leads to the destabilization and

degradation of MDM2.[1][7] This reduction in MDM2 levels allows for the accumulation and

activation of the p53 tumor suppressor protein.[1][7] Activated p53 then transcriptionally

upregulates its target genes, such as the cell cycle inhibitor p21, resulting in cell cycle arrest

and inhibition of tumor growth.[1][7]
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Figure 1: Signaling pathway illustrating the mechanism of action of FT827.

Experimental Protocols
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The identification and characterization of USP7 as the cellular target of FT827 involved several

key experimental methodologies.

Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FT827 against

purified USP7.

Methodology:

A dilution series of FT827 in 100% DMSO is prepared.

100 nL of the compound dilutions are dispensed into a 384-well plate.

A solution containing recombinant USP7 catalytic domain (USP7_CD, 3 nM) and a

fluorogenic substrate, ubiquitin-rhodamine 110 (25 nM), is added to the wells.

The plate is incubated at room temperature for 1 hour.

The fluorescence intensity is measured to determine the rate of substrate cleavage.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistical

equation.[4]

Cellular Target Engagement Assay
Objective: To confirm that FT827 engages with and inhibits USP7 within a cellular

environment.

Methodology:

Intact MCF7 breast cancer cells are incubated with varying concentrations of FT827.

The cells are then treated with a ubiquitin active site probe, HA-tagged ubiquitin

bromoethyl (HA-UbC2Br), which covalently binds to the active site of deubiquitinases.

Cell lysates are prepared and subjected to SDS-PAGE.
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Western blotting is performed using an anti-USP7 antibody to visualize the modification of

USP7 by the ubiquitin probe (USP7~Ub).

A decrease in the USP7~Ub band with increasing concentrations of FT827 indicates

competitive binding and target engagement.[1]
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Figure 2: Experimental workflow for the cellular target engagement assay.

X-ray Crystallography
Objective: To determine the three-dimensional structure of FT827 in complex with USP7 and

elucidate the molecular basis of its inhibitory activity.

Methodology:

The catalytic domain of human USP7 (residues 208-560) is expressed and purified.

The purified USP7 is co-crystallized with FT827.

X-ray diffraction data are collected from the resulting crystals.

The structure is solved and refined to reveal the precise binding mode of FT827 in the

active site of USP7. The crystal structure of USP7 in complex with FT827 has been

deposited in the Protein Data Bank (PDB) with the accession code 5NGF.[9]

Conclusion
FT827 is a well-characterized small molecule that selectively and covalently targets the

deubiquitinase USP7. Its mechanism of action, centered on the disruption of the USP7-MDM2-

p53 signaling axis, provides a strong rationale for its investigation as a potential therapeutic

agent in oncology. The detailed quantitative data and experimental protocols outlined in this

guide offer a solid foundation for further research and development efforts focused on USP7

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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